molecular formula C21H31F3O B15157436 1,1,1-Trifluoro-2-heneicosa-6,9,12,15-tetraenone

1,1,1-Trifluoro-2-heneicosa-6,9,12,15-tetraenone

Cat. No.: B15157436
M. Wt: 356.5 g/mol
InChI Key: PLWROONZUDKYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonyl trifluoromethyl ketone, commonly referred to as Aacocf3, is a cell-permeant trifluoromethyl ketone analog of arachidonic acid. It is a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).

Preparation Methods

Synthetic Routes and Reaction Conditions

Arachidonyl trifluoromethyl ketone is synthesized through a series of chemical reactions involving arachidonic acidThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of Arachidonyl trifluoromethyl ketone involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity of the compound, which is crucial for its application in scientific research .

Chemical Reactions Analysis

Types of Reactions

Arachidonyl trifluoromethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Arachidonyl trifluoromethyl ketone.

Mechanism of Action

Arachidonyl trifluoromethyl ketone exerts its effects by inhibiting the activity of cPLA2. This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a key step in the production of eicosanoids and other signaling molecules. By inhibiting cPLA2, Arachidonyl trifluoromethyl ketone reduces the production of these signaling molecules, thereby modulating various cellular processes, including inflammation and insulin secretion .

Comparison with Similar Compounds

Similar Compounds

    Arachidonic acid: The parent compound of Arachidonyl trifluoromethyl ketone, involved in various metabolic pathways.

    Trifluoromethyl ketone derivatives: Other compounds with similar structures and inhibitory properties.

Uniqueness

Arachidonyl trifluoromethyl ketone is unique due to its high selectivity and potency as a cPLA2 inhibitor. Its ability to permeate cells and specifically target cPLA2 makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H31F3O

Molecular Weight

356.5 g/mol

IUPAC Name

1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one

InChI

InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3

InChI Key

PLWROONZUDKYKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F

Origin of Product

United States

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